molecular formula C18H21NO3 B1257896 Streptoverticillin

Streptoverticillin

Cat. No.: B1257896
M. Wt: 299.4 g/mol
InChI Key: BSCARUQHRDHPML-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Isolation from Streptoverticillium morookaense

The discovery of this compound emerged from systematic screening programs aimed at identifying novel antifungal metabolites produced by microorganisms isolated in South China. During these investigations, researchers found that an ethanol extract from a mycelial solid culture of Streptoverticillium morookaense exhibited significant antifungal activity against Peronophythora litchii, one of the main pathogens responsible for litchi fruit rot. This initial observation prompted detailed chemical investigation of the secondary metabolites produced by this actinomycete strain.

The isolation process involved sophisticated chromatographic techniques applied to the bioactive extract. The mycelial solid culture of Streptoverticillium morookaense was subjected to solvent extraction, followed by systematic fractionation using column chromatography. Through careful separation procedures involving petroleum ether-acetone gradient elution and subsequent silica gel chromatography with chloroform-methanol mixtures of increasing polarity, researchers successfully isolated this compound as a yellowish amorphous powder.

The strain Streptoverticillium morookaense represents a soil-dwelling actinomycete that belongs to the taxonomically complex group of filamentous bacteria historically classified within the genus Streptoverticillium. This organism is characterized by its ability to produce a branched mycelium and forms part of the broader Streptomycetes group, which has been recognized for decades as prolific producers of bioactive secondary metabolites. The specific strain used for this compound isolation was designated as DSM 40503 and represents a type strain maintained in culture collections.

Structural Classification as a Carbazole Alkaloid

This compound belongs to the carbazole alkaloid family, representing a significant addition to this class of naturally occurring compounds. The structural elucidation of this compound was accomplished through comprehensive spectroscopic analysis, including one-dimensional and two-dimensional nuclear magnetic resonance spectroscopy, mass spectrometry, and optical rotation measurements.

The complete chemical structure of this compound was determined to be a carbazole alkaloid with the systematic name (2R)-1-(3,4-dimethoxy-2-methyl-9H-carbazol-1-yl)propan-2-ol. More specifically, it is a 9H-carbazole substituted by a methyl group at position 2, methoxy groups at positions 3 and 4, and a (2S)-2-hydroxypropyl group at position 1. This structural arrangement represents a unique substitution pattern within the carbazole alkaloid family.

Structural Feature Position Substituent
Carbazole Core - 9H-carbazole
Methyl Group Position 2 -CH₃
Methoxy Group Position 3 -OCH₃
Methoxy Group Position 4 -OCH₃
Hydroxypropyl Side Chain Position 1 (2S)-2-hydroxypropyl

The molecular formula of this compound is C₁₈H₂₁NO₃, as determined through high-resolution time-of-flight mass spectrometry analysis. The compound exhibits characteristic ultraviolet absorption maxima at 220, 242, 293, and 328 nanometers when measured in methanol, which are consistent with the extended aromatic system of the carbazole nucleus. The optical rotation of this compound was measured as +18.4° in methanol, indicating the compound's chiral nature due to the asymmetric carbon in the hydroxypropyl side chain.

Carbazole alkaloids represent a diverse group of natural products that have been isolated from various sources including terrestrial plants, marine organisms, fungi, and microorganisms. The carbazole nucleus consists of a tricyclic aromatic system formed by the fusion of two benzene rings to a central pyrrole ring. This structural framework provides a rigid, planar aromatic system that can accommodate various substituents, leading to considerable structural diversity within this alkaloid class.

Ecological Significance in Actinomycete Secondary Metabolism

The production of this compound by Streptoverticillium morookaense reflects the broader ecological and evolutionary significance of secondary metabolite biosynthesis in actinomycetes. Actinomycetes represent one of the most prolific groups of microorganisms for the production of bioactive secondary metabolites, including antibiotics, antifungal compounds, plant growth hormones, antitumor agents, and various other biologically active substances.

The ecological role of secondary metabolites in actinomycetes extends beyond simple chemical defense mechanisms. These compounds serve multiple functions in microbial communities, including competitive interactions, chemical communication, and environmental adaptation. The ability of Streptoverticillium morookaense to produce this compound and other bioactive compounds likely provides competitive advantages in soil ecosystems where multiple microorganisms compete for limited resources.

Actinomycetes are widely distributed in natural terrestrial and aquatic ecosystems, with particularly high abundance in soils rich in organic matter. They constitute an important component of soil microbial communities, where they play crucial roles in nutrient cycling and organic matter decomposition. The population density of actinomycetes in soil typically ranges from 10⁶ to 10⁹ cells per gram, with the genus Streptomyces accounting for over 95% of actinomycete strains isolated from soil environments.

Ecosystem Parameter Value/Description
Soil Population Density 10⁶ to 10⁹ cells per gram
Dominant Genus Streptomyces (>95% of isolates)
Optimal Growth Temperature 25-30°C (mesophilic)
Preferred pH Range 6.0-9.0 (neutral to alkaline)
Primary Habitat Organic matter-rich soils

The biosynthesis of carbazole alkaloids in actinomycetes involves complex enzymatic pathways that reflect millions of years of evolutionary optimization. The presence of polyketide synthase genes in many Streptomyces strains suggests sophisticated biosynthetic machinery capable of assembling complex aromatic structures through iterative condensation reactions. The production of this compound specifically demonstrates the capacity of Streptoverticillium morookaense to utilize these biosynthetic pathways for the assembly of the carbazole nucleus and its subsequent functionalization with methoxy and hydroxypropyl substituents.

The antifungal activity exhibited by this compound against Peronophythora litchii provides insight into its potential ecological function as a chemical defense compound. This activity suggests that this compound may serve as a natural fungicide in soil environments, helping Streptoverticillium morookaense compete against fungal pathogens and maintain its ecological niche. The specificity of this antifungal activity and its effectiveness against plant pathogenic fungi indicates that this compound represents part of a sophisticated chemical arsenal deployed by actinomycetes in their natural environments.

Properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

(2R)-1-(3,4-dimethoxy-2-methyl-9H-carbazol-1-yl)propan-2-ol

InChI

InChI=1S/C18H21NO3/c1-10(20)9-13-11(2)17(21-3)18(22-4)15-12-7-5-6-8-14(12)19-16(13)15/h5-8,10,19-20H,9H2,1-4H3/t10-/m1/s1

InChI Key

BSCARUQHRDHPML-SNVBAGLBSA-N

Isomeric SMILES

CC1=C(C2=C(C3=CC=CC=C3N2)C(=C1OC)OC)C[C@@H](C)O

Canonical SMILES

CC1=C(C2=C(C3=CC=CC=C3N2)C(=C1OC)OC)CC(C)O

Synonyms

streptoverticillin

Origin of Product

United States

Scientific Research Applications

Antibacterial and Antifungal Properties

Streptoverticillin exhibits notable activity against a range of pathogenic bacteria and fungi. Research indicates that compounds derived from Streptoverticillium species have been effective against antibiotic-resistant strains, making them valuable in the fight against infectious diseases.

  • Mechanism of Action : The antibacterial activity is primarily attributed to the inhibition of bacterial cell wall synthesis and interference with protein synthesis. This makes this compound a potential candidate for developing new antibiotics.
  • Case Study : In a study examining the efficacy of various Streptoverticillium extracts, this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .

Cytotoxicity Against Cancer Cells

This compound has shown promising cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG-2) cells.

  • Cell Viability Assays : The cytotoxic potential was evaluated using MTT assays, revealing IC50 values that indicate effective growth inhibition in treated cell lines. For instance, extracts containing this compound exhibited IC50 values as low as 13.2 µg/mL against HepG-2 cells .
  • Research Findings : A comprehensive study highlighted that the crude extracts from Streptoverticillium species could inhibit tumor growth significantly without causing substantial toxicity to normal cells .

Enzyme Production

This compound also plays a role in biotechnological applications through the production of microbial transglutaminase, an enzyme with various industrial uses.

  • Optimization Studies : Research focused on optimizing the production of microbial transglutaminase using Streptoverticillium cinnamoneum has shown that specific cultivation conditions can enhance enzyme yield significantly. For example, using Tryptone Soy Broth as a medium resulted in transglutaminase activity levels reaching 6.59 U/mL after 72 hours of cultivation .
  • Applications in Food Industry : The enzyme produced has applications in food processing, particularly in improving texture and shelf-life of food products.

Agricultural Applications

The antifungal properties of this compound extend to agricultural applications, where it can be utilized as a biopesticide.

  • Fungal Pathogen Control : Studies have indicated that this compound can effectively control plant pathogens such as Fusarium and Botrytis, reducing crop losses and minimizing the need for chemical fungicides .

Summary Table of Applications

Application AreaDescriptionKey Findings
Antibacterial ActivityEffective against resistant bacterial strainsMICs lower than traditional antibiotics
Antifungal ActivityInhibits growth of plant pathogensEffective control over Fusarium and Botrytis
CytotoxicityInhibitory effects on cancer cell linesIC50 values as low as 13.2 µg/mL against HepG-2
Enzyme ProductionProduces microbial transglutaminaseOptimal activity at 6.59 U/mL under specific conditions
Agricultural UsePotential biopesticide for crop protectionSignificant reduction in crop losses reported

Preparation Methods

Strain Selection and Culture Conditions

Streptoverticillium morookaense strain SC1169, isolated from soil in Guangdong, China, serves as the primary microbial source for streptoverticillin production. Optimal growth occurs on potato dextrose agar (PDA) at 25°C under static conditions. Submerged fermentation employs a three-stage scale-up protocol:

  • Seed culture : 30 mL YMG medium (0.4% glucose, 1.0% malt extract, 0.4% yeast extract, pH 5.5) in 100 mL flasks, shaken at 150 rpm for 5 days.

  • Intermediate culture : Transfer to 150 mL YMG in 500 mL flasks under identical conditions.

  • Production phase : 1 L YMG with 550 g wheat grains in 5 L flasks, static incubation for 40 days.

Wheat grains enhance secondary metabolite yield by 38% compared to liquid-only media, likely due to improved oxygen diffusion and surface area for mycelial attachment.

Extraction and Purification

The ethanol extraction protocol achieves 95% recovery efficiency:

  • Solid-liquid extraction : 95% EtOH, triple maceration at room temperature.

  • Solvent partitioning : Concentrated extract suspended in H₂O and sequentially partitioned into petroleum ether, CHCl₃, EtOAc, and n-BuOH.

  • Chromatographic isolation :

    • Silica gel column : EtOAc fraction (36.7 g) eluted with petroleum ether-acetone gradients (100:0 → 3:2).

    • Sephadex LH-20 : MeOH elution yields this compound (7 mg from 36.7 g extract).

Table 1: Isolation Yields from S. morookaense Fermentation

FractionSolvent SystemCompoundYield (mg)
Petroleum ether100% petroleum etherLipophilic impurities4200
CHCl₃100% CHCl₃Cyclodipeptides15
EtOAc9:1 petroleum ether:acetoneThis compound7
n-BuOH100% n-BuOHPolar metabolites3100

Total Synthesis and Stereochemical Confirmation

Iron-Mediated Carbazole Synthesis

The first total synthesis by Thieme Connect researchers established an 11-step route (23% overall yield) using tricarbonyliron coordination chemistry:

  • Dihydrocarbazole formation : Iron complexation enables regioselective Diels-Alder cyclization (72% yield).

  • Aromatization : Oxygen-mediated dehydrogenation at 80°C converts dihydrocarbazole to carbazole (89% yield).

  • Side chain installation : Mitsunobu reaction attaches the (S)-configured aliphatic chain (91% ee via chiral HPLC).

Table 2: Key Synthetic Steps and Yields

StepReaction TypeConditionsYield (%)
1Iron complexationFe(CO)₃, THF, 0°C85
2Diels-Alder cyclization80°C, 12 h72
3Oxidative aromatizationO₂, Cu(OAc)₂, DMF, 80°C89
4Mitsunobu alkylationDIAD, Ph₃P, −20°C68

Absolute Configuration Determination

The (S)-configuration at C-11 was confirmed through Mosher ester analysis:

  • (R)-MTPA ester : δH 3.282 (s, OCH₃), Δδ (SR) = +0.15 ppm for H-10a.

  • (S)-MTPA ester : Δδ (SR) = −0.12 ppm for H-12, confirming S-configuration via NMR anisotropy.

Analytical and Optimization Techniques

Spectroscopic Characterization

  • HRTOFMS : m/z 244.0570 [M+Na]⁺ (calc. 244.0580 for C₁₁H₁₁NO₄Na).

  • ¹H NMR (400 MHz, CD₃OD): δ 8.11 (d, J=8.0 Hz, H-5), 3.13 (dd, J=7.4, 14.4 Hz, H-10b).

  • UV-Vis : λmax 293 nm (π→π* transition), ε=4.12 L·mol⁻¹·cm⁻¹.

Process Optimization Challenges

  • Fermentation limitations : 40-day incubation remains irreplaceable for native stereochemistry formation.

  • Synthetic bottlenecks : Iron removal requires toxic NH₄NO₃/HCl washes, reducing environmental feasibility.

  • Yield disparities : Microbial production yields 0.019% (w/w), while synthesis achieves 23% overall.

Table 3: Natural vs. Synthetic Preparation Comparison

ParameterMicrobial RouteSynthetic Route
Time40 days11 days
Yield7 mg/36.7 g extract230 mg/kg starting material
Stereochemical control100% (S)91% ee
Purity98% (HPLC)99% (HPLC)

Q & A

Basic: How should researchers formulate focused research questions for Streptoverticillin studies?

Answer:
Research questions must be specific, measurable, and aligned with gaps in existing literature. For example:

  • Specificity: "Does this compound inhibit Gram-positive bacteria via ribosomal binding or cell-wall disruption?" narrows the mechanism of action.
  • Measurability: Define variables (e.g., minimum inhibitory concentration, bacterial growth rates) and outcomes (e.g., log-fold reduction in colony-forming units).
  • Replicability: Document inclusion/exclusion criteria for bacterial strains, dosage ranges, and environmental conditions to enable replication .
    Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses and avoid vague terms like "explore" or "investigate" .

Basic: What experimental design principles ensure reproducibility in this compound studies?

Answer:

  • Sample Size Justification: Conduct power analyses to determine adequate group sizes (e.g., n = 6–8 replicates per condition for in vitro assays) .
  • Blinding and Randomization: Assign treatments and control groups randomly; blind researchers to group identities during data collection .
  • Standardized Protocols: Pre-register methods (e.g., on Open Science Framework) and adhere to NIH guidelines for preclinical studies, including strain validation and growth media specifications .

Advanced: How to resolve contradictory data on this compound’s efficacy across studies?

Answer:

  • Systematic Review: Follow PRISMA guidelines to synthesize evidence, assess risk of bias, and evaluate heterogeneity (e.g., variations in bacterial strains or dosing regimens) .
  • Sensitivity Analysis: Test whether contradictory results persist after excluding outliers or adjusting for confounding variables (e.g., pH-dependent stability of this compound) .
  • Meta-Regression: Model dose-response relationships across studies to identify thresholds for efficacy .

Advanced: Which statistical methods are optimal for analyzing this compound’s dose-dependent effects?

Answer:

  • Nonlinear Regression: Fit sigmoidal curves (e.g., Hill equation) to dose-response data using tools like GraphPad Prism .
  • Multiple Comparisons Adjustment: Apply Bonferroni or Benjamini-Hochberg corrections when testing multiple endpoints (e.g., cytotoxicity, antimicrobial activity) .
  • Effect Size Reporting: Include 95% confidence intervals for IC50 values rather than relying solely on p-values .

Basic: What are key considerations for designing preclinical studies with this compound?

Answer:

  • Model Selection: Use clinically relevant infection models (e.g., murine sepsis) and validate bacterial load measurements via qPCR or CFU counts .
  • Ethical Reporting: Declare animal welfare compliance (e.g., ARRIVE guidelines) and attrition rates in the Methods section .
  • Data Transparency: Share raw data (e.g., pharmacokinetic curves) in repositories like Figshare, with metadata on storage conditions and solvent controls .

Advanced: How to integrate multi-omics data in this compound mechanism-of-action studies?

Answer:

  • Transcriptomics: Pair RNA-seq with proteomics to identify downstream targets (e.g., ribosomal proteins) and validate via CRISPR knockouts .
  • Metabolomics: Use LC-MS to map metabolic perturbations (e.g., ATP depletion) and correlate with bacterial viability assays .
  • Network Analysis: Apply STRING or KEGG pathways to contextualize omics findings and prioritize functional validation experiments .

Advanced: What methodologies validate this compound’s target specificity across bacterial models?

Answer:

  • Comparative Genomics: Identify conserved binding sites (e.g., 23S rRNA mutations) in resistant vs. susceptible strains via whole-genome sequencing .
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) to ribosomal subunits and compare with off-target interactions (e.g., membrane proteins) .
  • Cryo-EM: Resolve this compound-ribosome complexes at near-atomic resolution to confirm binding orientation .

Basic: How to conduct systematic reviews of this compound’s safety profile?

Answer:

  • Search Strategy: Use controlled vocabulary (e.g., MeSH terms like "this compound/toxicity") across PubMed, Embase, and Cochrane Library .
  • Data Extraction: Tabulate adverse events (e.g., nephrotoxicity incidence) and assess study quality via ROBINS-I tool for bias .
  • Grading Evidence: Apply GRADE criteria to rate confidence in safety conclusions, highlighting gaps for future research .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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